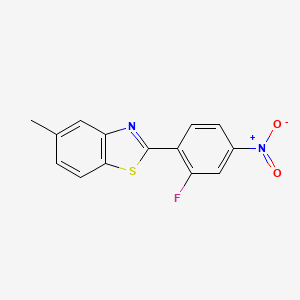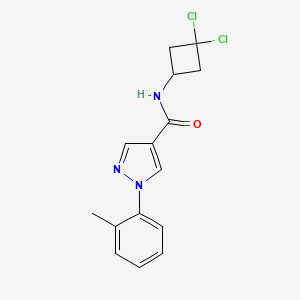![molecular formula C15H16N2O4 B7437529 methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate, commonly known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a synthetic compound that belongs to the family of propanoic acid derivatives. It is a yellowish powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
作用机制
The exact mechanism of action of CPB is not fully understood. However, it has been suggested that CPB exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CPB has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for maintaining tissue homeostasis.
Biochemical and Physiological Effects:
CPB has been shown to have several biochemical and physiological effects. In cancer cells, CPB has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, leading to the induction of apoptosis. CPB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CPB has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
实验室实验的优点和局限性
One of the main advantages of using CPB in lab experiments is its unique chemical properties, which make it an ideal scaffold for the development of new drugs and materials. CPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using CPB in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on CPB. One potential direction is the development of new drugs based on the chemical scaffold of CPB. Another potential direction is the synthesis of new materials with enhanced properties using CPB as a building block. In addition, further research is needed to fully understand the mechanism of action of CPB and its potential applications in various fields.
Conclusion:
In conclusion, CPB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB has been extensively studied for its potential applications in cancer research, drug discovery, and material science. CPB exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation and inducing apoptosis. CPB has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While CPB has several advantages for lab experiments, its potential toxicity may limit its use in certain applications. There are several future directions for research on CPB, including the development of new drugs and materials and further understanding of its mechanism of action.
合成方法
CPB is synthesized from 4-cyanophenol, which is reacted with 2-amino-2-methyl-1-propanol to form 2-(4-cyanophenoxy)propan-1-ol. The resulting compound is then reacted with methyl acrylate in the presence of a base to form CPB.
科学研究应用
CPB has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, CPB has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In drug discovery, CPB has been used as a scaffold for the development of new drugs due to its unique chemical properties. In material science, CPB has been used as a building block for the synthesis of new materials with enhanced properties.
属性
IUPAC Name |
methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-11(15(19)17-9-3-4-14(18)20-2)21-13-7-5-12(10-16)6-8-13/h3-8,11H,9H2,1-2H3,(H,17,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLCKGPSFWOWCT-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=CC(=O)OC)OC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC/C=C/C(=O)OC)OC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7437454.png)

![[1-(6-Aminopyrimidin-4-yl)-5-methylpiperidin-3-yl]methanol](/img/structure/B7437469.png)
![5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one](/img/structure/B7437476.png)
![1-[4-ethyl-5-[2-[4-[[3-(methoxymethyl)-1,2-oxazol-4-yl]methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7437480.png)
![3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7437488.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(oxepan-4-yl)propanamide](/img/structure/B7437498.png)

![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(1-methoxypiperidin-4-yl)methanone](/img/structure/B7437545.png)
![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)
![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)